5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted at positions 2 and 4. The 4-chlorophenyl group at position 2 and the 4-benzoylpiperazinyl moiety at position 5 define its structural and electronic profile . The 4-cyano group at position 4 stabilizes the oxazole ring via electron-withdrawing effects.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-6-15(7-9-17)19-24-18(14-23)21(28-19)26-12-10-25(11-13-26)20(27)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSYSMMPPZRFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzoyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions and electronic properties:
Key Observations :
- Piperazine vs. Smaller Amines: The benzoylpiperazinyl group provides greater conformational flexibility and hydrogen-bonding capacity than dimethylamino or piperidinylsulfonyl groups .
- Lipophilicity: The benzoylpiperazinyl group increases logP compared to sulfonyl or amino substituents, suggesting improved blood-brain barrier penetration .
Computational and Electronic Analysis
- Electron Localization Function (ELF): The 4-cyano group in the target compound localizes electron density at the oxazole ring, stabilizing its aromaticity. This contrasts with dimethylamino-substituted analogs, where electron density is delocalized into the amine group .
- Noncovalent Interactions: Fluorinated benzoylpiperazinyl analogs exhibit stronger van der Waals interactions in molecular dynamics simulations, while the 4-chloro substituent favors electrostatic interactions .
- HOMO-LUMO Gaps : The target compound’s HOMO-LUMO gap (calculated via Multiwfn) is narrower than fluorinated analogs, suggesting higher reactivity in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
